molecular formula C12H17NO B1492446 trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2152366-53-3

trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol

Cat. No. B1492446
CAS RN: 2152366-53-3
M. Wt: 191.27 g/mol
InChI Key: TYWJYVDOSSBSCM-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol, commonly referred to as trans-2-DMCB, is a cyclic amine that has been studied extensively for its potential use in a variety of scientific applications. It is a synthetically produced compound that is known for its high solubility in water and its ability to form stable complexes with both organic and inorganic compounds. Trans-2-DMCB has been used in a variety of fields, including medicinal chemistry, pharmaceuticals, and biochemistry, as well as in the development of novel materials. The purpose of

Scientific Research Applications

  • Stereocontrolled Synthesis and Structural Study : A study by Izquierdo et al. (2005) focused on the stereoselective synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acid, a compound structurally related to trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol. This research highlighted the development of stereocontrolled synthetic methodologies and revealed the ability of the cyclobutane ring to act as a structure-promoting unit. The study provided insights into the strong intramolecular hydrogen bonds that confer high rigidity on these molecules, both in solution and in the gas phase (Izquierdo et al., 2005).

  • Kinetic Analysis of Deamination Reactions : Lemaire and Ruzsicska (1993) analyzed the deamination kinetics of cyclobutane dimers of thymidylyl-3',5'-2'-deoxycytidine and 2'-deoxycytidylyl-3',5'-thymidine. Their study provided valuable insights into the pH dependence and rate-determining steps of these reactions, important for understanding the behavior of similar cyclobutane compounds in biological systems (Lemaire & Ruzsicska, 1993).

  • 12-Helix Folding in Cyclobutane β-Amino Acid Oligomers : Fernandes et al. (2010) investigated the conformational preferences of trans-2-aminocyclobutane carboxylic acid oligomers. The study revealed a marked preference for these oligomers to fold into a well-defined 12-helical conformation, a finding that is significant in understanding the structural behavior of cyclobutane derivatives in both solution and solid state (Fernandes et al., 2010).

  • Structural Effects of Cyclobutane in β-Peptides : Research by Gorrea et al. (2012) demonstrated the chirality of monomeric residues in controlling the folding of small oligopeptides composed of 2-aminocyclobutane-1-carboxylic acid (ACBA) derivatives. This study provided a rational and predictive model for designing new short foldamers, offering insights into the role of cyclobutane derivatives in peptide folding (Gorrea et al., 2012).

properties

IUPAC Name

(1R,2R)-2-(2,4-dimethylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-3-4-10(9(2)7-8)13-11-5-6-12(11)14/h3-4,7,11-14H,5-6H2,1-2H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWJYVDOSSBSCM-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N[C@@H]2CC[C@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol
Reactant of Route 4
trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.